molecular formula C23H22F3N3O2 B2538530 3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877632-62-7

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No. B2538530
CAS RN: 877632-62-7
M. Wt: 429.443
InChI Key: UDGRRNVKVGSNTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives has been a subject of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized, targeting Alzheimer’s disease treatment. The synthesis involved confirming the structure of the compounds using IR, 1H-NMR, and EI-MS spectral data. One compound, in particular, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, suggesting its potential as a therapeutic agent .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The synthesized compounds in the study mentioned above were structurally confirmed using various spectroscopic methods. The presence of the 4-ethylphenyl group in one of the compounds was attributed to its enhanced potential, indicating the importance of specific substituents in the molecular structure for therapeutic efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, the synthesis of similar piperazine derivatives for imaging dopamine D4 receptors involved electrophilic fluorination and palladium-catalyzed reactions, suggesting that complex organic synthesis techniques are employed in the creation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzamide derivatives are not explicitly detailed in the provided data. However, the high specificity and affinity for the butyrylcholinesterase enzyme, as well as the IC50 values, suggest that these compounds have been optimized for their intended biological targets. The high purity of the compounds indicates a successful synthesis process with minimal side reactions or byproducts .

The studies provided focus on the synthesis and potential therapeutic applications of benzamide derivatives. In the case of Alzheimer’s disease, the synthesized compounds showed promising results in enzyme inhibition assays, with one compound outperforming the reference standard Eserine . Another study synthesized piperazine derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, aiming to develop new antidepressant drugs. These compounds showed high nanomolar affinity for both targets, with some exhibiting antagonist properties, which could lead to potent antidepressants with a new mechanism of action . Lastly, a novel series of phenoxypropanamide derivatives were synthesized from 3,4-Difluoronirobenzene, which were then evaluated for antibacterial and antifungal activities, with some showing good activity .

Scientific Research Applications

PET Imaging Applications

One notable application of related fluorinated ligands is in the development of PET (Positron Emission Tomography) imaging agents. For instance, a study developed a fluorine-18 labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, which plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. The ligand exhibited specific binding to CSF1R, suggesting its potential as a radioligand for imaging neuroinflammation (Lee et al., 2022).

Therapeutic Potential in Neurodegenerative Diseases

Another study explored the synthesis and molecular docking of benzamides as potential therapeutic agents for Alzheimer's disease. These compounds were evaluated for their enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease therapy. Some compounds showed excellent inhibition, suggesting their potential as therapeutic agents for Alzheimer's disease (Hussain et al., 2016).

Antineoplastic Applications

Flumatinib, structurally related to the specified compound, was studied for its metabolism in chronic myelogenous leukemia patients. The study aimed to identify the main metabolic pathways of flumatinib, an antineoplastic tyrosine kinase inhibitor, in humans after oral administration. It found that flumatinib undergoes metabolism by amide bond cleavage, producing several metabolites, which could inform the development of related compounds for cancer therapy (Gong et al., 2010).

Antimicrobial and Antiviral Activities

Compounds structurally related to "3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide" have also been explored for their antimicrobial and antiviral activities. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat were synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, highlighting the potential of such compounds in combating microbial infections and viral diseases (Reddy et al., 2013).

properties

IUPAC Name

3,4-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c24-17-4-6-18(7-5-17)28-9-11-29(12-10-28)21(22-2-1-13-31-22)15-27-23(30)16-3-8-19(25)20(26)14-16/h1-8,13-14,21H,9-12,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGRRNVKVGSNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

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